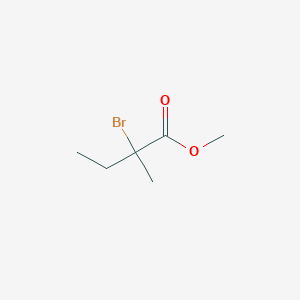

Methyl 2-bromo-2-methylbutanoate

Descripción general

Descripción

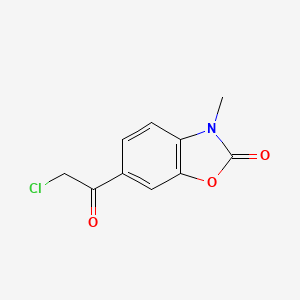

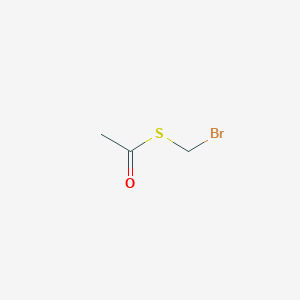

“Methyl 2-bromo-2-methylbutanoate” is a chemical compound with the formula C5H9BrO2 . It is a molecular structure that is also available as a 2D Mol file .

Molecular Structure Analysis

The molecular weight of “Methyl 2-bromo-2-methylbutanoate” is 181.028 . The IUPAC Standard InChI is InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 .Aplicaciones Científicas De Investigación

Photochemical Bromination

Methyl 2-bromo-2-methylbutanoate has been used in photochemical bromination experiments. Ishii et al. (1985) demonstrated the bromination of methyl (E)-2-methylbut-2-enoate under light irradiation, leading to the formation of various brominated products including methyl 2,3-dibromo-2-methylbutanoate (Ishii et al., 1985).

Biological Activity Screening

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of methyl 2-bromo-2-methylbutanoate, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).

Biocatalysis in Drug Synthesis

Brenna et al. (2012) employed enoate reductases for the biocatalyzed production of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs (Brenna et al., 2012).

Aroma Compound Biosynthesis

Rowan et al. (1996) studied the biosynthesis of 2-methylbutanoate esters, closely related to methyl 2-bromo-2-methylbutanoate, in apples. They explored the biosynthetic origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).

Xanthine Oxidase Inhibitory Studies

Smelcerovic et al. (2016) evaluated the inhibitory activity of N-(α-bromoacyl)-α-amino esters against xanthine oxidase. These studies are vital for understanding the biological activities of these compounds (Smelcerovic et al., 2016).

Synthesis via Phase Transfer Catalysis

Enantiomeric Analysis in Wine

Lytra et al. (2014) analyzed the enantiomers of ethyl 2-methylbutanoate, structurally similar to methyl 2-bromo-2-methylbutanoate, in wines, contributing to the understanding of wine aroma chemistry (Lytra et al., 2014).

Autoxidation Studies

Howard et al. (1977) investigated the autoxidation of (+)-1-bromo-2-methylbutane, providing insights into the behavior of brominated compounds under oxidative conditions (Howard et al., 1977).

Solvolysis Studies

Kwang-ting Liu et al. (2009) studied the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, which is relevant for understanding the reactivity of compounds like methyl 2-bromo-2-methylbutanoate (Kwang-ting Liu et al., 2009).

Bromination Kinetics

Eckstein et al. (1954) explored the bromination kinetics of isobutane, leading to products like 2-bromo-2-methylpropane, which aids in understanding the bromination reactions of similar compounds (Eckstein et al., 1954).

Conformational Analysis

Wang et al. (2002) conducted a conformational analysis of (S)-(+)-1-bromo-2-methylbutane, which is closely related to methyl 2-bromo-2-methylbutanoate, offering insights into the conformational stability influenced by bromine (Wang et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylbutane, indicates that it is highly flammable and may cause skin and eye irritation, as well as respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

methyl 2-bromo-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-6(2,7)5(8)9-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSREVPILUWLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628816 | |

| Record name | Methyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-methylbutanoate | |

CAS RN |

55418-46-7 | |

| Record name | Methyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)

![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)

![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)